molecular formula C12H9FN2O B7358016 2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol

2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol

Cat. No.: B7358016
M. Wt: 216.21 g/mol
InChI Key: OZUIUJDXDIIUEE-HNQUOIGGSA-N
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Description

2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol is a fluorinated aromatic compound with a unique structure that combines a fluorophenol moiety with a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol typically involves the use of fluorinated pyridines and pyrimidines. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, typically around 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidinyl group can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often facilitated by catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of enzymes or the modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol is unique due to the presence of both a fluorophenol and a pyrimidinyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-11-7-9(2-4-12(11)16)1-3-10-5-6-14-8-15-10/h1-8,16H/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUIUJDXDIIUEE-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=NC=NC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=NC=NC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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